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molecular formula C11H13NO2 B8654564 5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime

5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime

Cat. No. B8654564
M. Wt: 191.23 g/mol
InChI Key: DGGPOLXLMRQFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340595

Procedure details

17.7 g (0.1 mole) of commercial 5-methoxy-1-tetralone (from Aldrich), 18.4 g (0.26 mole) of hydroxylamine hydrochloride and 22.6 g of sodium bicarbonate (0.26 mole), in 450 ml of methanol and 80 ml of water, are refluxed for 36 hours. The solvent is then removed on a rotary evaporator, the residue is thoroughly stirred with water and the precipitate is filtered off, dried and recrystallized from toluene. 15.2 g of 5-methoxy-tetralone-1-oxime (79.6% yield), of melting point 158°-159° C., are obtained.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.Cl.[NH2:15][OH:16].C(=O)(O)[O-].[Na+]>CO.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[N:15][OH:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
18.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
22.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the residue is thoroughly stirred with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCCC(C2=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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